Glycyl-L-tyrosinamide acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

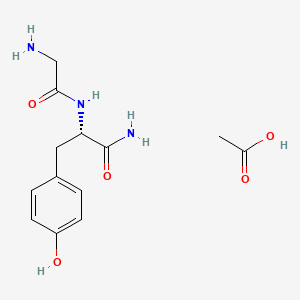

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H19N3O5 |

|---|---|

Molecular Weight |

297.31 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C11H15N3O3.C2H4O2/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7;1-2(3)4/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16);1H3,(H,3,4)/t9-;/m0./s1 |

InChI Key |

FHPNGGMTCHTRDO-FVGYRXGTSA-N |

Isomeric SMILES |

CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CN)O |

Canonical SMILES |

CC(=O)O.C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O |

Origin of Product |

United States |

Defining the Chemical Compound: Glycyl L Tyrosinamide Acetate

Glycyl-L-tyrosinamide acetate (B1210297) is the salt formed between the dipeptide Glycyl-L-tyrosinamide and acetic acid. The core of this compound is Glycyl-L-tyrosinamide, a molecule formed from the amino acids glycine (B1666218) and L-tyrosine, linked by a peptide bond. A key structural feature is the amidation of the C-terminal carboxyl group of tyrosine, which exists as a carboxamide (-CONH2) instead of a free carboxylic acid (-COOH). oaepublish.com

The basic amino group of the N-terminal glycine can react with an acid, such as acetic acid, to form the corresponding salt, in this case, Glycyl-L-tyrosinamide acetate. This salt form can influence the compound's solubility and stability, making it suitable for various experimental conditions.

Below are the key chemical identifiers and properties for the base dipeptide, Glycyl-L-tyrosinamide.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide | nih.gov |

| Molecular Formula | C11H15N3O3 | nih.gov |

| Molecular Weight | 237.25 g/mol | nih.gov |

| CAS Number | 3715-41-1 (for the base) | nih.gov |

| Canonical SMILES | C1=CC(=CC=C1CC@@HNC(=O)CN)O | nih.gov |

Significance of Peptide Amides in Biochemical and Chemical Sciences

The C-terminal amidation of peptides, as seen in Glycyl-L-tyrosinamide, is a common post-translational modification in nature and a widely used strategy in synthetic peptide chemistry. This modification imparts several crucial properties to peptides.

Amidation neutralizes the negative charge of the C-terminal carboxyl group, which can significantly influence a peptide's biological activity and stability. nih.gov Many naturally occurring peptide hormones and neurotransmitters are C-terminally amidated, and this feature is often essential for their function. nih.gov The amide group can also protect the peptide from degradation by certain carboxypeptidases, enzymes that cleave the C-terminal amino acid, thereby increasing the peptide's half-life in biological systems. nih.gov

Furthermore, the amide group can play a role in the peptide's conformation and its ability to bind to receptors or active sites of enzymes. By mimicking the peptide bond found within a protein sequence, a C-terminal amide can help a synthetic peptide adopt a more native-like structure, which is critical for structure-activity relationship studies. nih.gov

Overview of Key Research Areas for Glycyl L Tyrosinamide Acetate

Chemical Synthesis Routes for Glycyl-L-tyrosinamide and its Precursors

The chemical synthesis of Glycyl-L-tyrosinamide relies on the formation of a stable amide linkage between glycine (B1666218) and L-tyrosinamide. This process requires the activation of the carboxylic acid group of glycine to facilitate its reaction with the amino group of L-tyrosinamide. Various established methods in peptide chemistry are employed to achieve this transformation, often involving the use of protecting groups to prevent unwanted side reactions.

Acyl Halide-Mediated Approaches

A common strategy for activating the carboxyl group of glycine is its conversion into a more reactive acyl halide, typically an acyl chloride. chemicalbook.com This approach involves reacting a protected glycine derivative with a halogenating agent. A key intermediate in this process is N-chloroacetyl-L-tyrosine, which can be synthesized from chloroacetyl chloride and L-tyrosine under alkaline conditions. chemicalbook.comgoogle.com This intermediate can then be subjected to amidation to form the desired glycyl dipeptide derivative.

The general reaction involves the coupling of an activated glycine, such as glycyl chloride hydrochloride, with L-tyrosinamide. The high reactivity of the acyl chloride facilitates the nucleophilic attack by the amino group of L-tyrosinamide, leading to the formation of the peptide bond. The reaction conditions, including solvent and temperature, must be carefully controlled to maximize yield and minimize side reactions.

Carbodiimidazole Coupling Strategies for Peptide Bond Formation

N,N'-Carbonyldiimidazole (CDI) is a widely used coupling reagent in peptide synthesis due to its high reactivity and the clean nature of its by-products (imidazole and carbon dioxide). chemicalbook.com In this method, the carboxylic acid of a protected glycine is activated by reacting with CDI to form a highly reactive acyl-imidazole intermediate. This intermediate then readily reacts with the amino group of L-tyrosinamide or its ester derivative to form the peptide bond. chemicalbook.com

For instance, a reported synthesis of Glycyl-L-tyrosine involves protecting glycine with a benzyloxycarbonyl (Cbz) group, followed by a condensation reaction with ethyl L-tyrosinate using CDI as the condensing agent. chemicalbook.com A similar strategy can be applied for Glycyl-L-tyrosinamide by using L-tyrosinamide as the nucleophile instead of its ethyl ester. The final step would involve the deprotection of the Cbz group to yield the final product. The use of CDI offers a milder alternative to acyl halides and often results in high yields with minimal racemization.

Multi-Step Preparations Involving Protecting Group Chemistry

The synthesis of dipeptides like Glycyl-L-tyrosinamide necessitates the use of protecting groups to mask the reactive amino and carboxyl groups that are not participating in the peptide bond formation. ambiopharm.com This prevents self-polymerization and other undesired side reactions. Common protecting groups for the α-amino group include Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc), which can be selectively removed under specific conditions. ambiopharm.com

A typical multi-step synthesis would involve:

Protection of the amino group of glycine with a suitable protecting group (e.g., Fmoc or Cbz).

Activation of the carboxyl group of the protected glycine using a coupling agent like CDI.

Coupling of the activated glycine with L-tyrosinamide, where the phenolic hydroxyl group of tyrosine might also require protection depending on the reaction conditions.

Removal of all protecting groups to yield the final Glycyl-L-tyrosinamide.

The choice of protecting groups is critical and is dictated by their stability to the reaction conditions used in subsequent steps and the ease of their removal in the final step.

Synthesis of Intermediates such as Glycyl Chloride Hydrochloride

Glycyl chloride hydrochloride is a key reactive intermediate used in acyl halide-mediated peptide synthesis. It is typically prepared by reacting glycine with a chlorinating agent like thionyl chloride (SOCl₂). google.com This reaction converts the carboxylic acid group of glycine into a highly reactive acyl chloride, with the amino group being protected as a hydrochloride salt. The resulting compound is a crystalline solid that can be isolated and used in the subsequent coupling reaction with the desired amino acid or peptide, in this case, L-tyrosinamide. The synthesis requires anhydrous conditions to prevent the hydrolysis of the reactive acyl chloride back to the carboxylic acid.

Biocatalytic Synthesis of Glycyl-L-tyrosinamide Analogs

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis for producing peptides. rsc.org Enzymes operate under mild conditions, often in aqueous environments, and exhibit high stereoselectivity, which is crucial when working with chiral amino acids.

Enzyme-Mediated Peptide Synthesis in Organic Media

Enzymes, particularly proteases, can be used to catalyze the formation of peptide bonds, effectively reversing their natural hydrolytic function. sci-hub.se This is often achieved by conducting the reaction in organic solvents or in aqueous-organic solvent mixtures. The presence of organic solvent shifts the thermodynamic equilibrium towards synthesis rather than hydrolysis. sci-hub.se

A notable example is the synthesis of carbobenzoxy-glycyl-L-tyrosine amide (Cbz-Gly-Tyr-NH₂), a direct precursor to Glycyl-L-tyrosinamide, using the PST-01 protease from Pseudomonas aeruginosa PST-01. sci-hub.se This enzyme has demonstrated high stability and activity in the presence of organic solvents like dimethyl sulfoxide (B87167) (DMSO). sci-hub.se The synthesis involves the reaction of a Cbz-protected glycine (Cbz-Gly) with L-tyrosinamide (Tyr-NH₂).

Table 1: Research Findings on the Enzymatic Synthesis of Cbz-Gly-Tyr-NH₂

| Parameter | Condition/Finding | Reference |

|---|---|---|

| Enzyme | PST-01 Protease | sci-hub.se |

| Substrates | Carbobenzoxy-glycine (Cbz-Gly) and L-tyrosine amide (Tyr-NH₂) | sci-hub.se |

| Solvent System | 60% (v/v) Dimethylsulfoxide (DMSO) in Tris-HCl buffer | sci-hub.se |

| Optimal pH | 7.0 | sci-hub.se |

| Optimal Temperature | 40 °C | sci-hub.se |

This biocatalytic approach offers a promising route for the synthesis of Glycyl-L-tyrosinamide analogs, leveraging the high efficiency and selectivity of enzymes while minimizing the use of harsh chemical reagents and protecting groups. rsc.orgsci-hub.se

Optimization of Enzyme Activity and Substrate Specificity for Amide Formation

The enzymatic synthesis of Glycyl-L-tyrosinamide precursors has been a key area of research, focusing on enhancing reaction efficiency and yield. A notable example is the synthesis of N-carbobenzoxy-glycyl-L-tyrosinamide (Cbz-Gly-Tyr-NH2), a protected precursor of Glycyl-L-tyrosinamide. Scientists have successfully utilized the PST-01 protease from Pseudomonas aeruginosa for this purpose. nih.gov This enzyme has demonstrated high stability in the presence of organic solvents, which is advantageous as some amino acid precursors, like L-tyrosine, have low solubility in water but higher solubility in organic media. nih.gov

The optimization of the synthesis of Cbz-Gly-Tyr-NH2 has been systematically investigated by adjusting various reaction parameters. Key factors influencing the reaction include the type of buffer, pH, temperature, and the concentration of organic solvent. nih.gov Research has shown that a Tris-HCl buffer at a pH of 7.0 provides a more suitable environment for the PST-01 protease compared to a sodium phosphate (B84403) buffer, leading to higher equilibrium yields. nih.gov

The concentration of dimethyl sulfoxide (DMSO), an organic solvent, has a significant impact on the reaction. While higher concentrations of DMSO can enhance the solubility of substrates, they can also lead to a decrease in the initial reaction rates and, at very high concentrations, cause the enzyme to become insoluble and lose its catalytic activity. nih.gov Through careful optimization, a maximum equilibrium yield of 81.9% for the synthesis of Cbz-Gly-Tyr-NH2 was achieved in the presence of 60% (v/v) DMSO. nih.gov Temperature also plays a crucial role, with studies indicating that the maximum initial rate for the synthesis was obtained at 40°C. nih.gov

These optimization studies highlight the delicate balance required in enzymatic synthesis to maximize product yield by enhancing substrate solubility without compromising enzyme stability and activity.

Directed Synthesis of Carbobenzoxy-Glycyl-L-Tyrosinamide

The directed synthesis of Carbobenzoxy-Glycyl-L-Tyrosinamide (Cbz-Gly-Tyr-NH2) serves as a critical step in the production of Glycyl-L-tyrosinamide derivatives. The enzymatic approach using the PST-01 protease offers a one-pot synthesis under mild conditions, which is a promising alternative to multi-step chemical methods that may involve hazardous reagents and result in lower yields. nih.gov

In a typical directed synthesis, N-carbobenzoxy-glycine (Cbz-Gly) and L-tyrosinamide (Tyr-NH2) are used as substrates. The reaction is catalyzed by the PST-01 protease in a system containing an aqueous buffer and an organic solvent to ensure the solubility of the reactants. nih.gov The reaction conditions are carefully controlled to drive the thermodynamic equilibrium towards the synthesis of the peptide bond rather than hydrolysis. nih.gov

The following table summarizes the optimized conditions for the directed synthesis of Cbz-Gly-Tyr-NH2 using the PST-01 protease:

| Parameter | Optimal Condition | Reference |

| Enzyme | PST-01 protease | nih.gov |

| Substrates | Cbz-Gly (45.0 mM), Tyr-NH2 (500 mM) | nih.gov |

| Solvent | 60% (v/v) Dimethylsulfoxide (DMSO) | nih.gov |

| Buffer | 50 mM Tris-HCl | nih.gov |

| pH | 7.0 | nih.gov |

| Temperature | 30°C (for equilibrium yield) | nih.gov |

| Maximum Equilibrium Yield | 81.9% | nih.gov |

This enzymatic method provides an efficient and targeted route to produce Cbz-Gly-Tyr-NH2, which can then be deprotected to yield Glycyl-L-tyrosinamide for further applications.

Preparation of Modified Glycyl-L-tyrosinamide Conjugates

The modification of Glycyl-L-tyrosinamide through conjugation to various molecular entities opens up a wide array of possibilities for its use in specialized research applications. These modifications can alter the compound's properties, enabling its use as a probe, a targeted delivery vehicle, or a chelating agent.

Attachment to Polymeric Carriers for Research Applications

While direct examples of Glycyl-L-tyrosinamide acetate attached to polymeric carriers are not prominently featured in available research, the principles of conjugating peptides to such supports are well-established. Polymeric carriers, such as polystyrene or polydimethylacrylamide, are frequently used in solid-phase peptide synthesis and for the development of drug delivery systems. google.com The attachment of a dipeptide amide like Glycyl-L-tyrosinamide would typically involve a linker group to connect the peptide to the polymer support. google.com This strategy allows for the creation of materials with specific functionalities, where the properties of the peptide are combined with the physical characteristics of the polymer. Such conjugates could be valuable in research for applications like affinity chromatography, immobilized enzyme studies, or as targeted probes in cellular assays.

Integration into Conotoxin Peptide Analogs for Receptor Studies

The integration of dipeptide units into larger peptide structures, such as conotoxins, is a strategy employed in the design of novel peptide analogs for receptor binding studies. Conotoxins are a diverse family of neurotoxic peptides from cone snails that target various ion channels and receptors with high specificity. nih.gov The synthesis of conotoxin analogs often involves solid-phase peptide synthesis, where the peptide chain is assembled amino acid by amino acid on a solid support. mdpi.com

While there is no specific mention in the literature of Glycyl-L-tyrosinamide being integrated into a conotoxin, it is conceivable that such a dipeptide amide could be incorporated into the sequence of a synthetic conotoxin analog. This modification could be used to probe the structure-activity relationships of the conotoxin, investigating how the addition of this specific dipeptide affects the analog's binding affinity and selectivity for its target receptor. The synthesis of such analogs can be complex, often requiring strategies for directed disulfide bond formation to ensure the correct three-dimensional structure. mdpi.com

Derivatization for Metal Complexation Studies

Research on similar systems, such as the palladium(II) complex with Glycyl-L-tyrosine, demonstrates that the peptide can coordinate to the metal through the amino and deprotonated amide nitrogen atoms. acs.org By derivatizing Glycyl-L-tyrosinamide, for example, by introducing additional chelating groups, it would be possible to create novel ligands with specific affinities for different metal ions. These metal complexes could then be used in various research applications, including the development of artificial metalloenzymes, contrast agents for medical imaging, or as probes to study metal-protein interactions. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative and Qualitative Analysis

UV-Vis spectroscopy is a fundamental technique employed for both the qualitative and quantitative analysis of this compound, primarily due to the presence of the tyrosine residue which contains a chromophore.

This compound as a Model Chromophore for Tyrosine Residues in Proteins

The intrinsic fluorescence of tyrosine is also a key aspect, making it a natural probe for investigating protein structure and dynamics. nih.gov While the fluorescence of tryptophan often dominates in proteins containing both amino acids, the distinct emission of tyrosine can be observed and is highly sensitive to its environment. nih.gov this compound can be used as a standard to dissect the fluorescence contributions of tyrosine from those of tryptophan and phenylalanine in proteins. nih.gov

Determination of Molar Extinction Coefficients for Analytical Assays

A critical application of UV-Vis spectroscopy is the determination of the molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a particular wavelength. The molar extinction coefficient is essential for accurately quantifying the concentration of this compound in solution using the Beer-Lambert law.

The Edelhoch method is a widely accepted approach for determining the molar absorption coefficient of a protein and can be adapted for peptides like this compound. nih.gov This method relies on measuring the absorbance of the unfolded peptide in a denaturant, such as 6 M guanidine (B92328) hydrochloride (GdnHCl), to ensure full exposure of the chromophores to the solvent. researchgate.net For tyrosine-containing molecules, the molar absorptivity is a known value that can be used for this calculation. nih.govresearchgate.net

The molar absorptivity of tyrosine residues can be influenced by the solvent environment. researchgate.net Therefore, precise determination of the molar extinction coefficient for this compound under specific experimental conditions is crucial for its use in quantitative assays.

| Chromophore | Molar Absorptivity at 280 nm (M⁻¹ cm⁻¹) in 6 M GdnHCl |

| Tyrosine | 1490 |

| Tryptophan | 5500 |

| Cystine | 125 |

This table is based on established values for amino acid chromophores and is essential for calculations using the Edelhoch method. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. nih.gov For this compound, NMR provides detailed information about its conformation and interactions with other molecules or the solvent.

Elucidation of Molecular Structure and Stereochemistry

One-dimensional (1D) and two-dimensional (2D) NMR experiments are instrumental in confirming the molecular structure and stereochemistry of this compound. Techniques such as 1H and 13C NMR provide information about the chemical environment of each atom. scielo.br 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms, confirming the peptide bond between glycine and tyrosine and the presence of the amide and acetate groups. scielo.br

The analysis of coupling constants, particularly the three-bond coupling constant (³J), can provide information about dihedral angles, which are crucial for defining the backbone conformation of the peptide. mdpi.com Furthermore, Nuclear Overhauser Effect (NOE) experiments reveal through-space proximity between protons, helping to define the spatial arrangement of the molecule. The presence of a hindered cis-trans rotational equilibrium around the amide bond can also be investigated using NMR, as this can lead to the observation of two distinct sets of signals for the different rotamers. scielo.br

Investigation of Ligand Binding and Solvent Interactions

NMR spectroscopy is highly sensitive to changes in the chemical environment of a molecule, making it an excellent tool for studying interactions. When this compound binds to a ligand, such as a metal ion or a larger biomolecule, changes in the chemical shifts and line widths of its NMR signals can be observed. nih.gov These changes, known as chemical shift perturbations, can be used to map the binding site and determine the affinity of the interaction.

For instance, studies on the binding of copper(II) ions to a peptide model containing a tyrosine residue, glycylglycyl-L-tyrosine-N-methylamide, utilized NMR to confirm that the tyrosine residue was not involved in the metal chelation. nih.gov This demonstrates the power of NMR in discerning the specific roles of different residues in molecular interactions.

Solvent interactions also play a significant role in the conformation and dynamics of peptides. NMR can be used to study the extent of solvent exposure of different parts of the this compound molecule by observing changes in chemical shifts or through the use of solvent titration experiments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

The molecular formula for this compound is C₁₃H₁₉N₃O₅, which corresponds to a specific molecular weight that can be precisely measured by MS. labshake.com

Tandem mass spectrometry (MS/MS) is particularly valuable for peptide analysis. In a typical MS/MS experiment, the parent ion of this compound is selected and then subjected to collision-induced dissociation (CID). This process breaks the peptide into a series of fragment ions. The most common fragment ions observed for peptides are b- and y-ions, which result from the cleavage of the peptide bond. nih.gov

Identification of Synthetic Products and Byproducts

The synthesis of peptides such as this compound is a multi-step process that can yield not only the desired product but also various byproducts. The identification and characterization of these species are crucial for ensuring the purity and validating the identity of the synthesized compound. Spectroscopic techniques are indispensable tools in this regard.

In a typical synthesis of a dipeptide amide, such as the enzymatic synthesis of a precursor to L-glycyl-L-tyrosine, carbobenzoxy-glycyl-L-tyrosine amide (Cbz-Gly-Tyr-NH2), various analytical methods are employed to monitor the reaction and characterize the products. sci-hub.se High-performance liquid chromatography (HPLC) is a primary method for separating the target peptide from starting materials and byproducts. The retention time in an HPLC chromatogram provides the initial indication of the presence of different components in the reaction mixture.

Mass spectrometry (MS) is then used to confirm the molecular weight of the synthesized peptide and to identify any byproducts. For this compound, the expected monoisotopic mass of the cationic component, Glycyl-L-tyrosinamide, is approximately 237.1113 g/mol . medkoo.com ESI-MS (Electrospray Ionization Mass Spectrometry) would be expected to show a prominent peak corresponding to the [M+H]+ ion of the peptide amide. Byproducts, which could arise from incomplete reactions, side-chain modifications, or racemization, would appear as additional peaks with different mass-to-charge ratios.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed structural information. For this compound, NMR would be used to confirm the presence of the glycyl and tyrosyl residues, the amide group, and the acetate counter-ion by identifying the characteristic chemical shifts and coupling constants of the protons and carbons in the molecule.

A summary of expected analytical data for the identification of Glycyl-L-tyrosinamide is presented in the table below.

| Analytical Technique | Expected Observation for Glycyl-L-tyrosinamide | Purpose |

| HPLC | A major peak at a characteristic retention time. | Purity assessment and separation of byproducts. |

| Mass Spectrometry (ESI-MS) | [M+H]+ ion at m/z ≈ 238.1186. | Confirmation of molecular weight. |

| ¹H NMR | Characteristic signals for aromatic protons of tyrosine, α-protons of glycine and tyrosine, and methylene (B1212753) protons of glycine. | Structural confirmation of the peptide backbone and side chains. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the peptide bond and the C-terminal amide, as well as the aromatic and aliphatic carbons. | Confirmation of the carbon framework. |

Studies of Peptide Cleavage and Modification

The tyrosine residue in peptides is a site susceptible to chemical and enzymatic cleavage and modification. Studies on the cleavage of the peptide bond adjacent to tyrosine in model peptides provide insights into protein degradation and are utilized in protein sequencing and modification strategies.

For Glycyl-L-tyrosinamide, cleavage would result in separate glycinamide (B1583983) and modified tyrosine fragments. The identification of these fragments by mass spectrometry would confirm the cleavage event and its specificity. Furthermore, modifications to the tyrosine side chain, such as oxidation or nitration, can be detected by an increase in the molecular weight of the peptide, as observed by MS.

Vibrational (IR, Raman) and Circular Dichroism (CD) Spectroscopic Applications

Vibrational and circular dichroism spectroscopies are powerful non-destructive techniques for investigating the secondary structure and intermolecular interactions of peptides in various environments.

Analysis of Peptide Backbone Conformation

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the peptide backbone, which are sensitive to its conformation. The amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration of the peptide bond, is particularly informative. The frequency of the amide I band is correlated with the secondary structure of the peptide. For instance, α-helical structures typically show an amide I band around 1650-1658 cm⁻¹, while β-sheets are associated with a band in the 1620-1640 cm⁻¹ region. Unordered or random coil conformations exhibit a broader band around 1640-1650 cm⁻¹.

A detailed conformational analysis of a closely related compound, N-formyl-L-tyrosinamide, using computational methods, has identified numerous stable conformations. academie-sciences.fracademie-sciences.fr The lowest energy structure was found to be a γL backbone conformation. academie-sciences.fr Experimental validation of such theoretical models for this compound would rely on IR and Raman spectroscopy.

Circular Dichroism (CD) spectroscopy in the far-UV region (190-250 nm) is another key technique for studying peptide conformation. The CD spectrum of a peptide is determined by the differential absorption of left and right circularly polarized light by the chiral centers and the secondary structure. nih.gov A random coil conformation, which might be expected for a short peptide like Glycyl-L-tyrosinamide in aqueous solution, typically shows a strong negative band near 200 nm. nih.gov The presence of any regular secondary structure, such as a polyproline II (PPII) type helix, would give rise to a characteristic CD spectrum with a weak positive peak around 220-230 nm and a strong negative peak near 205 nm. nih.gov

| Spectroscopic Technique | Spectral Region/Feature | Information Gained on Backbone Conformation |

| Infrared (IR) Spectroscopy | Amide I band (1600-1700 cm⁻¹) | Distinguishes between α-helix, β-sheet, and random coil structures. |

| Raman Spectroscopy | Amide I and Amide III bands | Complements IR data and provides information on backbone and side-chain conformations. |

| Circular Dichroism (CD) | Far-UV region (190-250 nm) | Identifies and quantifies secondary structural elements like α-helix, β-sheet, and random coil. |

Characterization of Intermolecular Interactions

Vibrational and CD spectroscopy can also probe intermolecular interactions, such as hydrogen bonding and aggregation. Changes in the vibrational frequencies of the amide and hydroxyl groups in IR and Raman spectra can indicate their involvement in hydrogen bonding, either with solvent molecules or with other peptide molecules in an aggregated state.

CD spectroscopy is particularly sensitive to the formation of ordered aggregates. When peptides self-assemble into structures like β-sheets, which are common in amyloid fibrils, the CD spectrum undergoes significant changes, often showing a characteristic negative band around 218 nm. The aromatic side chain of the tyrosine residue in Glycyl-L-tyrosinamide can also contribute to the near-UV CD spectrum (250-300 nm), and changes in this region can reflect alterations in the local environment of the tyrosine side chain upon intermolecular interaction. nih.gov Studies on the interaction of peptides with other molecules, such as porphyrins, have demonstrated how CD spectroscopy can reveal structural changes in the peptide upon binding. alfa-chemistry.com

Enzymatic Hydrolysis and Biological Interaction Mechanisms of Glycyl L Tyrosinamide

Kinetics and Specificity of Amide Bond Hydrolysis

Detailed kinetic studies on the hydrolysis of the C-terminal amide bond of Glycyl-L-tyrosinamide by various peptidases are not extensively documented. However, general principles of enzyme-substrate interactions can be inferred from studies on structurally similar peptides.

Substrate Recognition by Endopeptidases and Exopeptidases (e.g., Carboxypeptidase A)

Hydrolysis by Lysosomal Enzymes in Model Systems

Lysosomes contain a variety of proteases, known as cathepsins, capable of degrading peptides. For instance, cathepsin C, a lysosomal enzyme, has been shown to hydrolyze dipeptides like Glycyl-L-phenylalanine 2-naphthylamide. nih.gov This suggests that Glycyl-L-tyrosinamide could also be a substrate for lysosomal cathepsins. The process of lysosomal degradation involves the internalization of extracellular proteins and peptides, followed by their breakdown into smaller peptides and amino acids within the acidic environment of the lysosome. nih.govbiorxiv.org However, specific studies detailing the hydrolysis of Glycyl-L-tyrosinamide within lysosomal model systems, including the identification of the specific cathepsins involved and the kinetics of the reaction, are not described in the available literature.

Degradation Pathways in In Vitro and Ex Vivo Biological Milieus (e.g., Nasal Cavity Models)

The nasal mucosa is known to contain various peptidases that can metabolize nasally administered peptide-based drugs. nih.gov Studies on the nasal absorption of tyrosine-linked compounds suggest the involvement of amino acid transport systems. nih.gov Research on enkephalin analogs, which are small peptides, has demonstrated that their degradation in the nasal mucosa is dependent on the N-terminal amino acid. nih.gov Peptides with N-terminal tyrosine have been shown to be susceptible to degradation by aminopeptidases in the rat nasal mucosa. nih.gov While these findings indicate that Glycyl-L-tyrosinamide could be metabolized in the nasal cavity, specific degradation pathways and the enzymes responsible for its hydrolysis in this biological milieu have not been directly investigated.

Investigations into Peptide-Protein Binding Affinities and Molecular Recognition

The interaction of Glycyl-L-tyrosinamide with proteins is a key aspect of its potential biological activity.

Interaction with Carrier Proteins (e.g., Neurophysins)

Neurophysins are carrier proteins responsible for binding and transporting the hormones oxytocin (B344502) and vasopressin. nih.govnih.gov The binding of these hormones to neurophysins involves their N-terminal amino acid residues. nih.gov The tyrosine residue at position 2 of oxytocin is crucial for this interaction. While Glycyl-L-tyrosinamide contains a tyrosine residue, there is no direct evidence in the scientific literature to suggest that it interacts with or binds to neurophysins.

Exploration as Ligands for Specific Receptors or Enzymes

A chemically modified derivative of Glycyl-L-tyrosinamide has been synthesized and characterized as a selective ligand for specific serotonin (B10506) receptors. Serotonin-O-carboxymethyl-glycyl-tyrosinamide (S-CM-GTNH2) has been shown to have a high affinity for 5-HT1B and 5-HT1D receptor subtypes. nih.gov In radioligand binding assays using rat and guinea pig brain sections, S-CM-GTNH2 displayed significantly higher potency for these receptors compared to other 5-HT1 receptor subtypes. nih.gov This compound showed low affinity for 5-HT2 and 5-HT3 receptors, indicating its specificity. nih.gov

The affinity of S-CM-GTNH2 for various 5-HT1 receptor subtypes is summarized in the table below.

| Receptor Subtype | Species | IC50 (nM) |

| 5-HT1A | Rat | 1600 |

| 5-HT1B | Rat | 28 |

| 5-HT1C | Rat | 670 |

| 5-HT1A | Guinea Pig | 1400 |

| 5-HT1D | Guinea Pig | 67 |

Table 1: Affinity of Serotonin-O-carboxymethyl-glycyl-tyrosinamide for 5-HT1 Receptor Subtypes. nih.gov

This research highlights the potential of using Glycyl-L-tyrosinamide as a scaffold for developing selective ligands for neurotransmitter receptors. nih.gov

Research on Glycyl-L-tyrosinamide as a Model for Peptide Transport and Metabolism

The dipeptide Glycyl-L-tyrosinamide, while structurally similar to other dipeptides used in metabolic and transport studies, has not been a primary focus of extensive research as a model compound for peptide transport and metabolism. Scientific literature on its specific transport kinetics and metabolic fate is limited. However, by examining research on the closely related compound, Glycyl-L-tyrosine, and general dipeptide transport mechanisms, we can infer the likely biological interactions and enzymatic processes involving Glycyl-L-tyrosinamide.

Research into the transport and metabolism of dipeptides is crucial for understanding nutrient absorption and the pharmacokinetics of peptide-based drugs. Dipeptides are primarily absorbed in the small intestine through the peptide transporter 1 (PepT1), a high-capacity, low-affinity transporter. This transporter is responsible for the uptake of a vast array of di- and tripeptides, playing a significant role in protein nutrition.

Studies on dipeptides like Glycyl-L-proline have demonstrated that their transport is a carrier-mediated process. nih.gov This transport is typically dependent on a proton gradient (H+-dependent), is not reliant on sodium (Na+-independent), and is electrogenic. nih.gov The transport of Glycyl-L-proline in the intestinal brush-border membrane vesicles of rats was found to be saturable, indicating a finite number of transporters, and could be inhibited by other di- and tripeptides, confirming a shared transport pathway. nih.gov

Furthermore, investigations into the intestinal transport of Glycyl-glycine have revealed interactions with free amino acids. For instance, the uptake of Glycyl-glycine can be competitively inhibited by the amino acid leucine, which suggests that certain amino acids can modulate dipeptide transport and hydrolysis within the cytosol. ias.ac.in

The enzymatic hydrolysis of the related dipeptide, Glycyl-L-tyrosine, has been a subject of detailed investigation. The enzyme carboxypeptidase A, a zinc-containing protease, is known to catalyze the hydrolysis of this dipeptide. nih.gov The efficiency of this hydrolysis is notably pH-dependent; at high pH, Glycyl-L-tyrosine can act as an inhibitor of the enzyme, while at lower pH, it undergoes hydrolysis. nih.gov This process involves the formation of an acyl-enzyme intermediate, which is then hydrolyzed by water. nih.gov The relatively slow catalytic rate (kcat) of Glycyl-L-tyrosine hydrolysis by carboxypeptidase A suggests that its breakdown may differ from other peptides. nih.gov

Given these findings for structurally analogous peptides, it is plausible that Glycyl-L-tyrosinamide would also be a substrate for intestinal peptidases and be transported via the PepT1 transporter. The amide group at the C-terminus of Glycyl-L-tyrosinamide, however, may influence its affinity for transporters and its susceptibility to hydrolysis by various peptidases compared to Glycyl-L-tyrosine, which has a free carboxyl group. The specific kinetics of Glycyl-L-tyrosinamide transport and the enzymes responsible for its breakdown remain areas for further scientific inquiry.

Table of Research Findings on Related Dipeptides

| Dipeptide | Research Focus | Key Findings | Reference |

| Glycyl-L-proline | Intestinal Transport | Transport is carrier-mediated, H+-dependent, Na+-independent, and electrogenic. The process is saturable and can be inhibited by other peptides. | nih.gov |

| Glycyl-glycine | Intestinal Transport and Hydrolysis | Transport can be competitively inhibited by the amino acid leucine. Leucine also inhibits cytosolic hydrolysis of the dipeptide. | ias.ac.in |

| Glycyl-L-tyrosine | Enzymatic Hydrolysis | Hydrolyzed by carboxypeptidase A in a pH-dependent manner. Acts as an inhibitor at high pH and a substrate at low pH, forming an acyl-enzyme intermediate. | nih.gov |

Computational Modeling and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to explore the conformational landscape of peptides by simulating the atomic motions over time. For dipeptides like Glycyl-L-tyrosinamide, these simulations reveal the preferred three-dimensional structures in different environments.

Studies on the closely related neutral dipeptide, Tyrosyl-Glycine (Tyr-Gly), have identified key structural characteristics that are also relevant to Glycyl-L-tyrosinamide. A hierarchical selection scheme, utilizing increasingly accurate electronic structure methods, has been used to investigate its structural preferences. researchgate.net This research highlighted two defining features in the most stable conformers: a folded arrangement of the peptide backbone, often referred to as a "book" conformation, and the presence of an OH···O hydrogen bond between the C-terminal hydroxyl group and the carbonyl oxygen of the tyrosine residue. researchgate.net The most stable conformer for Tyr-Gly was found to be of the "book/OHO" type. researchgate.net It is important to note that the choice of computational method can significantly influence the predicted structure, with methods like MP2 geometry optimization showing an increased degree of foldedness in "book-type" conformers compared to standard density functionals like B3LYP. researchgate.net

Furthermore, MD simulations of Gly-X-Gly tripeptides in explicit water, where X can be any amino acid including tyrosine, provide valuable information about the conformational tendencies of amino acids in a "random coil" state. nih.gov These simulations allow for the calculation of time-averaged properties such as backbone chemical shifts and J-coupling constants, which show good agreement with experimental NMR data. nih.gov The analysis of these simulations provides detailed distributions of the backbone dihedral angles (phi, ψ) and side-chain dihedral angles (χ1 and χ2), offering a picture of the intrinsic conformational preferences of the tyrosine residue within a peptide chain. nih.gov This data is crucial for understanding the flexibility and predominant conformations of the tyrosinamide portion of Glycyl-L-tyrosinamide.

The conformational dynamics of peptides are influenced by their sequence and the surrounding environment. For instance, MD simulations of heptapeptides containing the Asn-Gly sequence have shown a variety of β-turn motifs, indicating that short, flexible peptides can adopt multiple folded conformations in solution. nih.gov While not directly studying Glycyl-L-tyrosinamide, these findings underscore the importance of MD simulations in capturing the full range of accessible conformations.

| Computational Method | Key Findings for Dipeptide Conformation | Reference |

| Hierarchical Electronic Structure Methods | Identification of "book" and "OHO" conformers as stable structures for Tyr-Gly. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Provides distributions of dihedral angles (φ, ψ, χ1, χ2) and predicts NMR parameters consistent with experimental data for Gly-X-Gly peptides. | nih.gov |

| MD Simulations on Heptapeptides | Demonstrates the existence of multiple β-turn motifs in short, flexible peptides. | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules like Glycyl-L-tyrosinamide. These calculations provide a detailed picture of the electron distribution and the energies of molecular orbitals.

A comprehensive study on L-tyrosine, a constituent of Glycyl-L-tyrosinamide, using ab initio methods (Hartree-Fock and MP2) and DFT (B3LYP), has provided a set of important molecular descriptors. nih.gov These descriptors are crucial for understanding the chemical behavior of the tyrosine side chain. The study investigated both the canonical amino acid form and the zwitterionic form, which is relevant in aqueous solutions. The solvent effect was found to be significant, particularly for the zwitterionic form, where it alters the sign of the electron affinity. nih.gov

The calculated molecular descriptors for L-tyrosine offer a strong basis for predicting the electronic properties of Glycyl-L-tyrosinamide. The presence of the glycyl-amide group will modulate these properties, but the fundamental characteristics of the tyrosine moiety, such as its aromaticity and the reactivity of the phenolic hydroxyl group, will be retained.

Investigations into cyclic dipeptides using DFT calculations have also provided insights into the vibrational spectra (Raman and FTIR) of the peptide backbone. researchgate.net These studies, which show good correlation between calculated and experimental spectra, help in assigning vibrational modes and confirming the molecular conformation, such as the boat conformation of the six-membered ring in cyclo(L-Ala-L-Ala). researchgate.net While Glycyl-L-tyrosinamide is a linear dipeptide, these findings are relevant for understanding the vibrational characteristics of its peptide bond.

| Molecular Descriptor | Significance | Reference |

| Ionization Energy | Energy required to remove an electron; relates to the molecule's ability to act as an electron donor. | nih.gov |

| Electron Affinity | Energy released when an electron is added; relates to the molecule's ability to act as an electron acceptor. | nih.gov |

| Chemical Hardness | A measure of the molecule's resistance to changes in its electron distribution. | nih.gov |

| Electrophilicity Index | A measure of the molecule's electrophilic character. | nih.gov |

| Dipole Moment | Indicates the overall polarity of the molecule, which influences its solubility and intermolecular interactions. | nih.gov |

In Silico Docking Studies for Enzyme-Substrate Interactions

In silico docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. For Glycyl-L-tyrosinamide, docking studies can provide valuable insights into how it might interact with the active sites of various enzymes, such as proteases.

While specific docking studies on Glycyl-L-tyrosinamide acetate (B1210297) are not extensively reported, research on related peptides and enzymes provides a strong framework for understanding its potential interactions. For example, molecular docking studies of various ligands with serine proteases have highlighted the crucial role of the catalytic triad (B1167595) (Ser, Asp, His) in substrate binding. mbl.or.kr It is expected that the amide bond of Glycyl-L-tyrosinamide would be positioned near the catalytic serine residue in a serine protease active site, facilitating nucleophilic attack. Hydrogen bonds are predicted to form between the ligand and key residues in the binding pocket, ensuring the correct orientation for catalysis. mbl.or.kr

Docking studies of antioxidant peptides with enzymes like tyrosinase have shown that aromatic and hydrophobic amino acids are often favored in the catalytic center. nih.gov The tyrosine residue of Glycyl-L-tyrosinamide, with its aromatic side chain, would likely play a significant role in binding to such enzymes. Similarly, docking of N-(2-benzoylphenyl)-L-tyrosine derivatives with peroxisome proliferator-activated receptor-γ (PPAR-γ) has demonstrated the utility of these methods in rational drug design. researchgate.net

The general principles derived from these studies suggest that Glycyl-L-tyrosinamide would interact with an enzyme's active site through a combination of hydrogen bonding involving its peptide backbone and amide terminus, and hydrophobic or aromatic interactions involving the tyrosine side chain. The precise nature of these interactions would, of course, depend on the specific topology and amino acid composition of the enzyme's binding pocket.

| Enzyme/Receptor Target | Key Interaction Insights from Docking Studies | Relevance to Glycyl-L-tyrosinamide | Reference |

| Serine Protease | The catalytic triad (Ser, Asp, His) is crucial for binding and catalysis. | The peptide bond of Glycyl-L-tyrosinamide would likely orient towards the catalytic serine. | mbl.or.kr |

| Tyrosinase | Aromatic and hydrophobic residues are favored in the active site. | The tyrosine side chain would be important for binding affinity and specificity. | nih.gov |

| Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) | Docking can predict binding modes and rationalize biological activity. | Demonstrates the applicability of docking to understand the interaction of tyrosine-containing ligands with receptors. | researchgate.net |

Emerging Research Directions and Advanced Applications of Glycyl L Tyrosinamide Acetate

Utilization in the Design of Novel Biochemical Probes

The unique structure of Glycyl-L-tyrosinamide, featuring a free amino group, a phenolic hydroxyl group on the tyrosine residue, and a C-terminal amide, presents a versatile platform for the design of novel biochemical probes. These probes are instrumental in studying biological processes, particularly enzyme activity.

Theoretically, the Glycyl-L-tyrosinamide moiety could be chemically modified to create enzyme-activated probes. For instance, a fluorophore could be attached to the N-terminal glycine (B1666218), while a quencher molecule is linked to the C-terminal amide. In its intact state, the probe would exhibit minimal fluorescence due to the proximity of the quencher. Upon cleavage of the peptide bond by a specific protease, the fluorophore and quencher would separate, leading to a detectable increase in fluorescence. This "turn-on" mechanism is a common strategy in the design of probes for monitoring enzyme activity in real-time.

Table 1: Potential Modifications of Glycyl-L-tyrosinamide for Biochemical Probe Development

| Modification Site | Potential Modifying Group | Application |

| N-terminal Amino Group | Fluorescent Dye (e.g., Fluorescein, Rhodamine) | Reporter Group |

| C-terminal Amide | Quencher Molecule (e.g., DABCYL) | Fluorescence Resonance Energy Transfer (FRET) |

| Tyrosine Phenolic Group | Chromogenic or Fluorogenic Substrate Moiety | Enzyme Substrate |

Role as a Scaffold in the Synthesis of Functional Peptide Analogs for Research

In the field of drug discovery and molecular biology, the synthesis of peptide analogs is a crucial step in understanding structure-activity relationships and developing new therapeutic agents. Glycyl-L-tyrosinamide acetate (B1210297) can serve as a foundational scaffold for the construction of diverse peptide libraries through techniques like solid-phase peptide synthesis (SPPS).

In a hypothetical scenario, Glycyl-L-tyrosinamide acetate could be anchored to a solid support via its C-terminal amide or the tyrosine side chain. The free N-terminal amino group would then serve as the starting point for the stepwise addition of various amino acid building blocks. This combinatorial approach allows for the rapid generation of thousands of unique peptide sequences, all sharing the core Glycyl-L-tyrosinamide motif. These libraries can then be screened for specific biological activities, such as binding to a target receptor or inhibiting an enzyme.

Table 2: Hypothetical Combinatorial Library Synthesis using a Glycyl-L-tyrosinamide Scaffold

| Position | Building Blocks | Potential Diversity |

| R1 (N-terminus) | 20 Proteinogenic Amino Acids | 20 variations |

| R2 | Non-proteinogenic Amino Acids | >100 variations |

| R3 | Various chemical moieties | >1000 variations |

Advanced Analytical Method Development Employing this compound

The development of robust analytical methods is essential for the characterization and quantification of peptides and their derivatives. While no specific methods for this compound are currently published, established techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Capillary Electrophoresis (CE) could be readily adapted for its analysis.

A UPLC-MS/MS method would offer high sensitivity and selectivity for detecting and quantifying this compound in complex biological matrices. The method would involve optimizing chromatographic conditions to achieve efficient separation from other components, followed by mass spectrometric detection using specific precursor and product ion transitions.

Capillary electrophoresis, particularly when coupled with mass spectrometry (CE-MS), provides an alternative separation technique based on the charge-to-size ratio of the analyte. This would be particularly useful for analyzing charged derivatives of Glycyl-L-tyrosinamide or for separating it from closely related impurities.

Table 3: Theoretical Parameters for Analytical Method Development

| Analytical Technique | Key Parameters for Optimization | Expected Outcome |

| UPLC-MS/MS | Column Chemistry, Mobile Phase Composition, Gradient Profile, MS/MS Transitions | High-throughput, sensitive, and specific quantification |

| CE-MS | Background Electrolyte Composition and pH, Capillary Coating, Sheath Liquid Composition | High-resolution separation of charged species |

Q & A

Q. What are the established methodologies for synthesizing and purifying Glycyl-L-tyrosinamide acetate?

this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Coupling : Activation of Fmoc-Tyr-OH with HBTU/DIPEA and sequential coupling to glycinamide resin.

- Acetylation : Final N-terminal acetylation using acetic anhydride.

- Cleavage and Purification : TFA cleavage (with scavengers) followed by reverse-phase HPLC purification (C18 column, gradient elution with acetonitrile/water + 0.1% TFA).

Critical quality control involves ESI-MS for molecular weight verification and NMR for structural confirmation .

Q. How is this compound analytically characterized in biochemical studies?

Standard analytical workflows include:

Q. What in vitro assays are used to evaluate its biological activity?

Common assays focus on enzyme inhibition or substrate activity:

- Cathepsin C Assay : Hydrolysis monitored via spectrophotometry (405 nm) using this compound as a substrate in 0.1 M citrate buffer (pH 5.0) with 20 mM cysteine .

- Cell Proliferation : Fibroblast or osteoblast cultures treated with 10–100 µM compound, assessed via MTT assay .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve structural dynamics of this compound in enzyme binding?

MD simulations (e.g., AMBER or GROMACS) model interactions with enzymes like Cathepsin C:

Q. How should researchers address contradictions in substrate specificity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, ionic strength). Mitigation strategies include:

Q. What advanced techniques are used to study its stability under physiological conditions?

Q. How can in vivo pharmacokinetics be optimized for this compound?

- Radiolabeling : Synthesize 14C-labeled compound for biodistribution studies in rodent models.

- Plasma Stability : Incubate with serum (37°C, 1 hr), quench with TFA, and quantify via LC-MS/MS.

- Nanocarrier Formulation : Encapsulate in PLGA nanoparticles (70–150 nm) to enhance half-life .

Q. What experimental designs elucidate its role in lipid bilayer interactions?

Q. How to design enzymatic cleavage assays for mechanistic studies?

Q. What computational tools predict its interactions with novel enzyme targets?

- Docking Simulations : AutoDock Vina or Schrödinger Glide for binding pose prediction.

- Pharmacophore Modeling : Identify critical hydrogen bond donors/acceptors (e.g., Tyr hydroxyl, glycyl amine).

- QSAR Models : Corrogate activity data (IC50) with descriptors like logP and polar surface area .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.